molecular formula C7H7N3O3 B189021 2-Acetamido-5-nitropyridine CAS No. 5093-64-1

2-Acetamido-5-nitropyridine

Cat. No. B189021
CAS RN: 5093-64-1
M. Wt: 181.15 g/mol
InChI Key: XKAASKOXADTLIG-UHFFFAOYSA-N
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Patent
US05567722

Procedure details

A N2 covered solution of 1.19 g (6.6 mmol) of the product from Step 1 in 24 ml of DMF was treated with 2.07 g (32.9 mmol) of ammonium formate followed by 0.36 g of palladium on carbon catalyst. After stirring vigorously at room temperature for 17 hours, the reaction was diluted with MeOH and the catalyst was removed by filtration through celite. The filtrate was concentrated in vacuo and the residue was chromatographed over silica gel (3% MeOH: 0.3% NH4OH: CH2Cl2) to yield 0.876 g, m.p. 152°-153.5° C. (88.2%) of the titled product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88.2%

Identifiers

REACTION_CXSMILES
N#N.[C:3]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=1)(=[O:5])[CH3:4].C([O-])=O.[NH4+]>CN(C=O)C.[Pd].CO>[C:3]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][N:8]=1)(=[O:5])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.07 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring vigorously at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel (3% MeOH: 0.3% NH4OH: CH2Cl2)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.876 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.